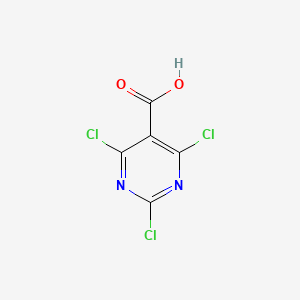

2,4,6-Trichloropyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-trichloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOSARQXNFQQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602251 | |

| Record name | 2,4,6-Trichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93416-51-4 | |

| Record name | 2,4,6-Trichloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trichloropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trichloropyrimidine-5-carboxylic acid

CAS Number: 93416-51-4

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trichloropyrimidine-5-carboxylic acid, a key heterocyclic building block in synthetic and medicinal chemistry. The guide details its chemical and physical properties, outlines a probable synthetic pathway from readily available starting materials, and explores its reactivity, particularly in nucleophilic aromatic substitution reactions. Furthermore, this document discusses its potential applications in drug discovery and development, provides guidance on standard analytical methods for its characterization, and summarizes essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 93416-51-4, is a highly functionalized pyrimidine derivative.[1][2] Its structure, featuring a reactive pyrimidine core substituted with three chlorine atoms and a carboxylic acid group, makes it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the pyrimidine ring enhances the susceptibility of the carbon atoms at positions 2, 4, and 6 to nucleophilic attack, while the carboxylic acid moiety at position 5 offers a versatile handle for further chemical modifications. This unique combination of reactive sites positions this compound as a compound of significant interest in the design and synthesis of novel therapeutic agents and other functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 93416-51-4 | [1][2] |

| Molecular Formula | C₅HCl₃N₂O₂ | [1][2] |

| Molecular Weight | 227.43 g/mol | [1][2] |

| Synonyms | 2,4,6-Trichloro-5-pyrimidinecarboxylic acid; 5-Pyrimidinecarboxylic acid, 2,4,6-trichloro- | [1][2] |

Further physical properties such as melting point, boiling point, and solubility are not consistently reported and should be determined empirically.

Synthesis and Mechanism

While a direct, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a highly probable and logical synthetic route can be inferred from the established synthesis of its aldehyde analogue, 2,4,6-trichloropyrimidine-5-carbaldehyde, followed by a standard oxidation reaction.

Plausible Synthetic Pathway

The proposed synthesis is a two-step process starting from barbituric acid.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde

The initial step involves the Vilsmeier-Haack reaction of barbituric acid. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF), to introduce both the chloro and formyl groups to the pyrimidine ring.

Experimental Protocol:

-

Reagent Preparation: In a well-ventilated fume hood, carefully add phosphorus oxychloride to N,N-dimethylformamide in a flask equipped with a reflux condenser and a stirring mechanism. The reaction is exothermic and should be cooled in an ice bath during the addition.

-

Reaction: To the prepared Vilsmeier-Haack reagent, add barbituric acid portion-wise while maintaining a controlled temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product, 2,4,6-trichloropyrimidine-5-carbaldehyde, will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Causality: The Vilsmeier-Haack reagent acts as an electrophile, attacking the electron-rich barbituric acid ring. The subsequent reaction with POCl₃ leads to the substitution of the hydroxyl groups with chlorine atoms, yielding the trichlorinated pyrimidine ring.

Step 2: Oxidation of 2,4,6-Trichloropyrimidine-5-carbaldehyde

The second step is the oxidation of the aldehyde group to a carboxylic acid. This is a standard transformation in organic synthesis, and several oxidizing agents can be employed.

Experimental Protocol:

-

Dissolution: Dissolve the 2,4,6-trichloropyrimidine-5-carbaldehyde synthesized in the previous step in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Oxidation: Add a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), dropwise to the stirred solution.[3] The reaction temperature should be carefully monitored.

-

Monitoring: The progress of the oxidation can be followed by TLC or by observing the disappearance of the characteristic purple color of permanganate.

-

Work-up: Once the reaction is complete, quench any excess oxidizing agent. For KMnO₄, this can be done by adding a small amount of sodium bisulfite. Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be used for further purification.

Causality: The oxidizing agent selectively converts the aldehyde functional group to a carboxylic acid without affecting the chlorinated pyrimidine ring under controlled conditions. The choice of oxidant and reaction conditions is crucial to avoid side reactions.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the three chlorine substituents on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).

Caption: Key reaction pathways for this compound.

The chlorine atoms at positions 4 and 6 are generally more reactive towards nucleophiles than the chlorine at position 2, due to the activating effect of the two adjacent nitrogen atoms. This differential reactivity allows for sequential and regioselective substitution, making this molecule an excellent scaffold for building diverse molecular libraries for drug screening.

Common nucleophiles used in reactions with halopyrimidines include amines, alcohols, and thiols. These reactions are fundamental to the synthesis of a wide range of biologically active compounds. The pyrimidine core is a common feature in many approved drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antiviral, and antimicrobial properties.

While specific applications of this compound in drug development are not widely reported in the public domain, its structural similarity to other trichloropyrimidines used in the synthesis of kinase inhibitors and other targeted therapies suggests its potential as a valuable starting material in medicinal chemistry programs. The carboxylic acid group can be converted to an amide, ester, or other functional groups, further expanding the possibilities for creating diverse chemical entities.

Analytical Characterization

The purity and identity of this compound should be confirmed using a combination of analytical techniques.

| Analytical Technique | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or phosphoric acid).[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: A single singlet for the proton of the carboxylic acid, the chemical shift of which will be concentration and solvent dependent. ¹³C NMR: Resonances for the five carbon atoms of the pyrimidine ring and the carboxylic acid carbon. The chemical shifts will be influenced by the electronegative chlorine atoms. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.43 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the carboxylic acid, O-H stretching, and C-Cl bonds should be present. |

Self-Validating Protocol for HPLC Analysis:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Analysis: Analyze the synthesized sample under the same HPLC conditions.

-

Purity Determination: The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

-

Identity Confirmation: The retention time of the sample peak should match that of the standard.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5]

-

Engineering Controls: Use only in a well-ventilated area, preferably a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its highly functionalized structure allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its reactivity, potential applications, analytical methods for its characterization, and essential safety information. As research in drug discovery continues to evolve, the utility of such specialized chemical intermediates is expected to grow, making a thorough understanding of their chemistry crucial for the advancement of new therapeutic agents.

References

- 1. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 93416-51-4 | this compound - Synblock [synblock.com]

- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 4. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,4,6-Trichloropyrimidine-5-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2,4,6-trichloropyrimidine-5-carboxylic acid, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's structural features, reactivity, and potential as a versatile building block for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitors. While experimental spectroscopic and crystallographic data for this specific molecule are not publicly available, this guide leverages established principles of organic chemistry and data from closely related analogues to present a robust theoretical and practical overview. We will delve into the synthesis of its immediate precursor, propose a viable synthetic route to the title compound, and explore its anticipated reactivity in key chemical transformations.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone in the architecture of a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of pharmaceuticals. Its prevalence in FDA-approved drugs underscores its significance as a "privileged scaffold." The electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, render it susceptible to nucleophilic attack, a feature that is masterfully exploited in the design of targeted therapeutics. The strategic placement of halogen substituents, as seen in 2,4,6-trichloropyrimidine derivatives, further enhances this reactivity, providing medicinal chemists with a powerful tool for combinatorial library synthesis and the development of potent and selective inhibitors for various enzyme targets. This guide focuses on the 5-carboxylic acid derivative, a unique scaffold offering multiple points for chemical diversification.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₅HCl₃N₂O₂ and a molecular weight of 227.43 g/mol .[1] Its structure is characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a carboxylic acid group at the 5-position.

| Property | Value | Source |

| CAS Number | 93416-51-4 | [1] |

| Molecular Formula | C₅HCl₃N₂O₂ | [1] |

| Molecular Weight | 227.43 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically >97% | |

| Storage | Inert atmosphere, room temperature |

The presence of three electron-withdrawing chlorine atoms and a carboxylic acid group significantly influences the electronic distribution within the pyrimidine ring, making the carbon atoms at positions 2, 4, and 6 highly electrophilic.

Spectroscopic Characterization (Predicted)

-

¹H NMR: A single, broad singlet is expected in the downfield region (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid. The exact chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: Five distinct signals are anticipated. The carbonyl carbon of the carboxylic acid would appear in the range of 160-170 ppm. The carbon atoms attached to chlorine (C2, C4, C6) would be found in the downfield region of the aromatic carbons, likely between 150 and 165 ppm. The C5 carbon, attached to the carboxylic acid group, would be expected at a lower chemical shift compared to the halogenated carbons.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and characteristic C-Cl stretching frequencies in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Synthesis and Methodology

A direct, detailed experimental synthesis of this compound is not prominently described in the literature. However, a logical and efficient synthetic strategy involves the preparation of the corresponding aldehyde, 2,4,6-trichloropyrimidine-5-carbaldehyde, followed by its oxidation.

Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde (Precursor)

The synthesis of the aldehyde precursor is well-documented and typically proceeds via a Vilsmeier-Haack type reaction starting from barbituric acid.

Reaction Scheme:

Caption: Synthetic pathway to the aldehyde precursor.

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C with continuous stirring to form the Vilsmeier reagent.

-

Add barbituric acid in portions to the Vilsmeier reagent. The reaction is highly exothermic and requires careful temperature control.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to facilitate the chlorination and formylation of the pyrimidine ring.[2]

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to precipitate the crude product.[2]

-

The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[2]

This method provides a reliable route to the aldehyde in good yields.

Proposed Synthesis of this compound

The oxidation of the aldehyde to the corresponding carboxylic acid is a standard organic transformation. Several reagents can be employed for this purpose.

Reaction Scheme:

Caption: Proposed oxidation of the aldehyde to the carboxylic acid.

Generalized Experimental Protocol (based on standard aldehyde oxidation):

-

Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in a suitable solvent (e.g., a mixture of an organic solvent and water).

-

Add a suitable oxidizing agent. Sodium hypochlorite (NaClO) in a basic medium is an effective and environmentally benign choice.[3] Alternatively, hydrogen peroxide catalyzed by a transition metal salt could be employed.[4]

-

The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is acidified to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid.

-

The product can be isolated by filtration and purified by recrystallization.

This proposed method is based on well-established oxidation protocols for aromatic aldehydes and is expected to provide the desired carboxylic acid in good yield.[3][4]

Reactivity and Synthetic Applications

The core of this compound's utility lies in its predictable and regioselective reactivity, making it a valuable scaffold for building molecular complexity.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring, exacerbated by the three chlorine atoms, makes the 2, 4, and 6 positions highly susceptible to nucleophilic aromatic substitution. The chlorine atoms at these positions can be sequentially and selectively displaced by a variety of nucleophiles, including amines, alcohols, and thiols.

The regioselectivity of these substitutions is influenced by both electronic and steric factors. Generally, the chlorine at the 4-position is the most reactive, followed by the 2- and then the 6-position. This reactivity pattern allows for the controlled, stepwise introduction of different functional groups.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichloropyrimidine-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the known and projected physicochemical properties of 2,4,6-Trichloropyrimidine-5-carboxylic acid (CAS No. 93416-51-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's structure, stability, and safety. Crucially, where experimental data is not publicly available, this guide outlines robust, field-proven methodologies for its determination. The protocols detailed herein are grounded in established analytical chemistry principles, offering a practical framework for the characterization of this highly reactive heterocyclic compound. The guide emphasizes a causality-driven approach to experimental design, ensuring that each proposed protocol is a self-validating system for generating reliable data.

Introduction: A Molecule of Untapped Potential

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, and the presence of three reactive chlorine atoms and a carboxylic acid moiety offers a rich platform for derivatization. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various functional groups, while the carboxylic acid provides a handle for amide bond formation, esterification, or salt formation.

Despite its synthetic promise, a comprehensive public dataset of its physicochemical properties is notably absent. This guide aims to bridge that gap by consolidating the available information and providing detailed, actionable protocols for the experimental determination of its key characteristics. Understanding these properties is paramount for reaction optimization, formulation development, and toxicological assessment.

Molecular Identity and Known Properties

The foundational information for this compound is summarized below. It is critical to distinguish this compound from its more frequently documented aldehyde analogue (2,4,6-Trichloropyrimidine-5-carboxaldehyde, CAS No. 50270-27-4).

| Property | Value | Source |

| CAS Number | 93416-51-4 | [1][2][3] |

| Molecular Formula | C₅HCl₃N₂O₂ | [1][3][4] |

| Molecular Weight | 227.43 g/mol | [3][4] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | 2,4,6-Trichloro-5-pyrimidine carboxylic acid, 5-Pyrimidinecarboxylic acid, 2,4,6-trichloro- | [1][3] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥95% | [1] |

| Storage Conditions | Inert atmosphere, room temperature. Keep container tightly closed in a dry, well-ventilated place. | [1][2] |

Proposed Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not widely published, a logical and commonly employed synthetic route would be the oxidation of the corresponding aldehyde, 2,4,6-Trichloropyrimidine-5-carboxaldehyde.

References

A Senior Application Scientist's Guide to the Safe Handling of 2,4,6-Trichloro-5-pyrimidine carboxylic acid

As researchers and drug development professionals, we frequently handle novel and reactive chemical building blocks. 2,4,6-Trichloro-5-pyrimidine carboxylic acid is one such compound, a highly functionalized heterocycle with significant potential in synthetic chemistry. However, its utility is matched by the imperative for rigorous safety protocols. The presence of multiple reactive chlorine atoms and the carboxylic acid moiety suggests a potential for significant biological and chemical reactivity.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, field-proven perspective on safely incorporating this reagent into your laboratory workflow. We will explore not just what to do, but why specific precautions are necessary, grounding our recommendations in the principles of chemical reactivity and risk mitigation.

Core Hazard Profile: An Assessment for the Practicing Scientist

2,4,6-Trichloro-5-pyrimidine carboxylic acid is classified as a hazardous substance, primarily due to its irritant properties.[1] A comprehensive understanding of its GHS (Globally Harmonized System) classification is the foundation of a robust safety plan.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Rationale for Researchers |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] | Direct contact with the solid powder or solutions can cause localized redness, inflammation, or dermatitis. This is likely due to the reactivity of the chlorinated pyrimidine ring with biological nucleophiles in the skin. |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] | The compound is a significant hazard to the eyes. Accidental exposure can lead to pain, tearing, and potential corneal injury. The acidic nature of the molecule can exacerbate this effect. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] | Inhalation of fine dust particles can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort.[1][3] |

A critical point for all personnel to understand is that comprehensive toxicological data for this specific compound is not widely available.[2][4] Therefore, a precautionary approach is mandatory. All unknown properties should be assumed to be hazardous.

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of laboratory safety is the hierarchy of controls, which prioritizes the elimination of hazards. When this is not possible, as in the case of using a specific reagent, we rely on robust engineering controls and appropriate PPE.

Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.

Mandatory Engineering Controls

All handling of 2,4,6-Trichloro-5-pyrimidine carboxylic acid solid must be performed within a certified chemical fume hood.[3] This is non-negotiable. The fume hood serves two primary purposes:

-

It contains any fine dust that may become airborne during weighing or transfer, preventing respiratory exposure.[1]

-

It protects the user from splashes or unexpected reactions by providing a physical barrier.

Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating the skin.[5][6] Contaminated gloves should be disposed of immediately. |

| Eye Protection | Chemical safety goggles. | Safety glasses with side shields are a minimum, but goggles provide superior protection against splashes and airborne dust, fulfilling the requirement for "serious eye irritation" protection.[1][2] |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. The lab coat should be kept fully fastened.[1] |

Standard Operating Procedures (SOPs): From Bench to Storage

Handling and Use Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter and incompatible materials, particularly strong bases and oxidizing agents.[3][7]

-

Don PPE: Put on all required PPE as specified in the table above.

-

Weighing: Conduct all weighing operations on a disposable weigh boat or paper inside the fume hood to contain spills and minimize dust.[3]

-

Transfer: Use a spatula to transfer the solid. Avoid scooping actions that could generate dust. If making a solution, add the solid slowly to the solvent.

-

Post-Handling: After use, tightly seal the container.[3]

-

Decontamination: Wipe down the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of weigh boats and contaminated wipes in a designated solid hazardous waste container.

-

Doff PPE: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[1][2][3]

Chemical Storage Protocol

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.

-

Container: Keep the compound in its original, tightly closed container.[1][3]

-

Environment: Store in a cool, dry, and well-ventilated area.[1][3]

-

Segregation: This is a critical step. The compound must be stored separately from incompatible materials.

Caption: Segregate from bases, oxidizers, and reactive metals.

The acidic nature of the carboxylic acid group makes it reactive with bases, while the trichloropyrimidine ring can be susceptible to reaction with strong oxidizing agents.[3][7]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

These procedures should be initiated immediately while seeking professional medical attention.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1][2] Get medical attention immediately.[8]

-

Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] If skin irritation occurs, seek medical advice.[1][2]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell or breathing is difficult, provide oxygen and seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3] Get medical attention.[2]

Accidental Release (Spill) Response

For a small solid spill in a laboratory setting:

Caption: A systematic workflow for responding to a solid chemical spill.

The key is to avoid generating dust during the cleanup process.[3] Do not dry sweep. Gently cover the spill, then carefully collect the material and place it in a sealed, labeled container for disposal through your institution's environmental health and safety (EHS) program.[1][3]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[1] Do not dispose of it in the regular trash or sewer system. All waste, including empty containers and contaminated materials (gloves, wipes, etc.), should be collected in a designated, properly labeled hazardous waste container and managed according to institutional, local, and national regulations.[4]

References

- 1. aksci.com [aksci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aaronchem.com [aaronchem.com]

- 7. ehs.berkeley.edu [ehs.berkeley.edu]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Solubility of 2,4,6-Trichloropyrimidine-5-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,6-trichloropyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand and determine its solubility profile. By leveraging data from structurally analogous compounds, discussing the underlying physicochemical principles, and providing a detailed experimental protocol, this document serves as an essential resource for the effective handling and application of this molecule.

Introduction to this compound

This compound (CAS No. 93416-51-4) is a highly functionalized heterocyclic compound.[1] The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The presence of three chlorine atoms and a carboxylic acid group makes this molecule a versatile synthon for further chemical modifications. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, while the carboxylic acid moiety allows for amide bond formation, esterification, and other transformations.

Understanding the solubility of this compound is paramount for its practical application. In drug discovery, solubility directly impacts bioavailability and the feasibility of formulation.[2] In chemical synthesis, solvent selection is critical for reaction efficiency, purification, and crystallization. This guide will provide the necessary theoretical and practical knowledge to approach the solubility of this compound in a scientifically rigorous manner.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 93416-51-4 | [1] |

| Molecular Formula | C₅HCl₃N₂O₂ | [1] |

| Molecular Weight | 227.43 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid (predicted) | [3] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Theoretical and Analog-Based Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of the solvent relative to the solute determines the extent of dissolution. This compound possesses both polar (carboxylic acid, nitrogen atoms) and non-polar (trichlorinated pyrimidine ring) features, suggesting a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar functional groups. High solubility is anticipated, particularly in DMSO and DMF.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid and the nitrogen heterocycle, the solubility in non-polar solvents is expected to be very low.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer some solubility, but likely less than polar aprotic or protic solvents.

To provide a more quantitative expectation, we can examine the solubility of structurally similar compounds. Pyrimidine-4-carboxylic acid, which lacks the three chloro substituents, provides a useful benchmark.

| Analogous Compound | Solvent | Solubility (mg/mL) | Source |

| Pyrimidine-4-carboxylic acid | Ethanol | ~0.25 | [4] |

| DMSO | ~20 | [4] | |

| Dimethylformamide (DMF) | ~2 | [4] |

The three electron-withdrawing chlorine atoms on the pyrimidine ring of the target compound will increase its overall lipophilicity and may reduce its ability to be solvated by highly polar solvents compared to the unsubstituted analog. However, the fundamental interactions with polar solvents should remain. It is therefore reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in lower alcohols like ethanol and methanol.

Experimental Protocol for Thermodynamic Solubility Determination

Given the lack of published data, an experimental determination of solubility is necessary for accurate work. The following protocol describes a robust gravimetric method for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents.[5][6]

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pipettes and syringes

-

Drying oven or vacuum oven

Experimental Workflow Diagram

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh a glass vial.

-

Add a known mass of the chosen organic solvent (e.g., 5.00 g) to the vial.

-

Add an excess amount of this compound to the solvent. "Excess" means that undissolved solid should be clearly visible at the bottom of the vial after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

After agitation, let the vial stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed container. This step is crucial to remove any microscopic undissolved particles.

-

Accurately weigh the container with the filtrate to determine the mass of the solution sample.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the container plus residue minus the initial weight of the empty container.

-

The mass of the solvent in the sample is the weight of the container with the filtrate minus the weight of the container with the dried residue.

-

Solubility (S) can then be expressed in various units, such as g/100g of solvent or mg/mL.

-

Data Interpretation and Reporting

The solubility should be reported at a specific temperature, as it is a temperature-dependent property.[2] For many pyrimidine derivatives, solubility increases with temperature.[5] It is recommended to perform the measurements at multiple temperatures (e.g., 25 °C, 37 °C) to build a more complete solubility profile. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results, and the data should be reported as a mean with the standard deviation.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be published, a strong predictive framework can be established based on its physicochemical properties and the known solubility of analogous compounds. It is anticipated to have favorable solubility in polar aprotic solvents such as DMSO and DMF. For researchers requiring precise solubility values for applications in drug development and chemical synthesis, the detailed experimental protocol provided in this guide offers a reliable method for its determination. This approach ensures that the handling and application of this versatile chemical intermediate are based on robust, internally validated data.

References

- 1. CAS 93416-51-4 | this compound - Synblock [synblock.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. This compound | 93416-51-4 [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,4,6-Trichloropyrimidine-5-carboxylic acid: A Versatile Trifunctional Building Block

Abstract: This technical guide provides an in-depth analysis of 2,4,6-trichloropyrimidine-5-carboxylic acid, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. The document outlines the compound's formal nomenclature, physicochemical properties, and a detailed, field-proven synthetic pathway. Emphasis is placed on the compound's unique reactivity, stemming from the differentially activated chlorine substituents, which enables its use as a versatile scaffold in the synthesis of complex molecular architectures. This guide serves as a practical resource, integrating established protocols with mechanistic insights to facilitate its effective application in research and development.

Nomenclature and Chemical Identification

The precise identification of a chemical entity is foundational for all scientific communication and procurement. This section provides the standardized nomenclature and key identifiers for the title compound.

IUPAC Name

The formal IUPAC name for this compound is This compound .

Common Synonyms

In literature and commercial catalogs, the compound may be referred to by several synonyms, including:

-

2,4,6-Trichloro-5-pyrimidine carboxylic acid[1]

-

5-Pyrimidinecarboxylic acid, 2,4,6-trichloro-[1]

-

Trichloropyrimidine-5-carboxylic acid[1]

Chemical Identifiers

Quantitative data and identifiers are summarized in the table below for rapid reference.

| Identifier | Value | Source |

| CAS Number | 93416-51-4 | [1][2][3] |

| Molecular Formula | C₅HCl₃N₂O₂ | [1] |

| Molecular Weight | 227.43 g/mol | [1] |

| MDL Number | MFCD09909820 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not a trivial single-step process. It is most reliably achieved via a two-step sequence starting from readily available barbituric acid. This involves the formation of a key aldehyde intermediate, followed by a selective oxidation. This approach provides high yields and a pure final product.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde (Intermediate)

The initial step involves a Vilsmeier-Haack-type reaction on barbituric acid. In this reaction, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) react to form the Vilsmeier reagent, which acts as both a formylating and chlorinating agent. A high molar excess of POCl₃ is critical; it not only drives the reaction but also serves as the chlorine source to replace all three hydroxyl groups of the barbituric acid tautomer.

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Reagents: To the flask, add phosphorus oxychloride (POCl₃, 15 mL). While stirring, slowly add N,N-dimethylformamide (DMF, 3 mL) via the dropping funnel.

-

Reaction Initiation: Carefully add barbituric acid (6.0 g) to the mixture.[4]

-

Reflux: Heat the solution to reflux and maintain for 8-20 hours.[4] The reaction must be monitored (e.g., by TLC) for the consumption of the starting material. The evolution of HCl gas is expected.

-

Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice/water. This will quench the excess POCl₃ and precipitate the product.

-

Isolation: Extract the aqueous slurry with ethyl acetate (3 x 50 mL). Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting solid residue, 2,4,6-trichloropyrimidine-5-carbaldehyde, can be further purified by recrystallization from hexane.[4] A yellowish-white precipitate is expected.

References

The Genesis of a Heterocycle: A Technical History of Pyrimidine Carboxylic Acids

An In-depth Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine nucleus, a cornerstone of life's genetic blueprint, has a rich and storied history that predates our understanding of DNA and RNA. Within this vast chemical family, pyrimidine carboxylic acids have emerged as molecules of profound significance, bridging the gap between fundamental biochemistry and cutting-edge therapeutics. This technical guide navigates the historical landscape of their discovery, from the initial isolation of naturally occurring derivatives to the elucidation of their pivotal role in metabolic pathways and the dawn of their synthetic manipulation for drug development. We will explore the seminal discoveries, the evolution of synthetic methodologies, and the key figures who laid the groundwork for our current understanding of these vital compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of the origins and development of pyrimidine carboxylic acids.

Early Encounters and the Dawn of Pyrimidine Chemistry

The story of pyrimidine carboxylic acids is intrinsically linked to the broader history of pyrimidine chemistry. The late 19th century witnessed a surge in the exploration of heterocyclic compounds, with German chemist Adolf Pinner making significant strides. In 1884, Pinner reported the synthesis of pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines, a foundational reaction that opened the door to this new class of compounds.[1]

A pivotal moment in the synthesis of the pyrimidine core came in 1879, when French chemist Édouard Grimaux successfully synthesized barbituric acid from malonic acid and urea in the presence of phosphorus oxychloride.[2][3] While not a carboxylic acid in the strictest sense, barbituric acid's pyrimidine-2,4,6-trione structure was a crucial step towards understanding the chemistry of this heterocyclic system.

The parent pyrimidine compound was first prepared by Siegmund Gabriel and James Colman in 1900, further solidifying the foundational knowledge of this chemical family.

The Discovery of Orotic Acid: A Natural Pyrimidine Carboxylic Acid

The first pyrimidine carboxylic acid to be isolated from a natural source was orotic acid (uracil-6-carboxylic acid). In 1905, Italian chemists L. L. Biscaro and E. Belloni reported its isolation from the whey of cow's milk, naming it after the Greek word "oros," meaning whey.[4] For several decades, the biological significance of this newly discovered compound remained a mystery.

In the late 1940s, independent research on microbial growth factors led to the provisional naming of "vitamin B13." Subsequent studies revealed that this supposed vitamin was, in fact, orotic acid. However, this classification was short-lived as it was later discovered that mammals, including humans, can synthesize orotic acid de novo, a characteristic that disqualifies it from being classified as a vitamin.

Unraveling the Metabolic Significance: The De Novo Pyrimidine Biosynthesis Pathway

The mid-20th century marked a paradigm shift in our understanding of orotic acid's role in biology. The pioneering work of Swedish biochemist Peter Reichard and his colleagues was instrumental in elucidating the de novo pathway for pyrimidine nucleotide biosynthesis. Their elegant experiments, often employing isotopic labeling, traced the metabolic fate of simple precursors and definitively established orotic acid as a key intermediate.

The de novo pathway, as we now understand it, involves a series of enzymatic steps to construct the pyrimidine ring before its attachment to a ribose sugar.[5] Orotic acid is synthesized from carbamoyl phosphate and aspartate and is then converted to orotidine-5'-monophosphate (OMP), the precursor to all other pyrimidine nucleotides.[6][7]

Key Steps in the De Novo Pyrimidine Biosynthesis Pathway

-

Carbamoyl Phosphate Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP, catalyzed by carbamoyl phosphate synthetase II.[7]

-

Aspartate Transcarbamoylase: Carbamoyl phosphate reacts with aspartate to form N-carbamoylaspartate.

-

Dihydroorotase: Ring closure and dehydration yield dihydroorotate.

-

Dihydroorotate Dehydrogenase: Oxidation of dihydroorotate produces orotic acid.[5]

-

Orotate Phosphoribosyltransferase: Orotic acid is converted to orotidine-5'-monophosphate (OMP) by the addition of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP).

-

OMP Decarboxylase: Decarboxylation of OMP yields uridine-5'-monophosphate (UMP), the first true pyrimidine nucleotide.[7]

Diagram: The De Novo Pyrimidine Biosynthesis Pathway

Caption: The de novo pyrimidine biosynthesis pathway highlighting the central role of orotic acid.

The Rise of Synthetic Pyrimidine Carboxylic Acids and Their Application in Drug Discovery

The understanding of the fundamental role of pyrimidines in nucleic acid biosynthesis paved the way for the development of pyrimidine analogs as therapeutic agents, particularly in the realm of cancer chemotherapy. The central hypothesis was that compounds that mimic the natural pyrimidines could interfere with DNA and RNA synthesis, thereby selectively targeting rapidly dividing cancer cells.

The Landmark Development of 5-Fluorouracil (5-FU)

One of the most significant breakthroughs in this area was the development of 5-fluorouracil (5-FU) . In 1957, Charles Heidelberger and his colleagues synthesized 5-FU with the rationale that the fluorine atom's small size would allow it to be incorporated into biological pathways, while its high electronegativity would alter the molecule's chemical properties, leading to metabolic disruption.[8][9]

5-FU acts as an antimetabolite by inhibiting thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[10] This discovery ushered in a new era of chemotherapy and established a paradigm for the rational design of anticancer drugs. The success of 5-FU spurred the development of a wide array of other pyrimidine-based drugs.[11][12][13][14][15][16]

Classical Synthetic Methodologies: A Practical Guide

The ability to synthesize a diverse range of pyrimidine carboxylic acids has been crucial for both basic research and drug development. While modern synthetic methods are numerous and varied, understanding the classical approaches provides valuable context and insight into the chemistry of these heterocycles.

Experimental Protocol: The Pinner Synthesis of Pyrimidines

The Pinner synthesis, first described in 1884, is a classic method for the preparation of pyrimidines from β-dicarbonyl compounds and amidines.[1] The following is a generalized procedure.

Materials:

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Amidine hydrochloride

-

Sodium ethoxide in ethanol

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Formation of the Sodium Salt of the β-Ketoester: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the β-ketoester in absolute ethanol.

-

To this solution, add a freshly prepared solution of sodium ethoxide in ethanol. Stir the mixture at room temperature for 30 minutes.

-

Condensation with Amidine: Add the amidine hydrochloride to the reaction mixture.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Diagram: The Pinner Synthesis Workflow

Caption: A step-by-step workflow of the classical Pinner synthesis of pyrimidines.

Experimental Protocol: Synthesis of Orotic Acid from Aspartic Acid and Potassium Cyanate

A classical laboratory synthesis of orotic acid involves the reaction of aspartic acid with potassium cyanate to form carbamoyl aspartic acid, which is then cyclized to dihydroorotic acid and subsequently oxidized to orotic acid.[17][18][19] A variation of this method is presented in a patent for the preparation of orotic acid.[20][21]

Materials:

-

Aspartic acid

-

Potassium cyanate

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

Synthesis of Carbamoyl Aspartic Acid: In a reaction vessel, dissolve aspartic acid and potassium cyanate in water.

-

Heat the solution at 70-80°C for 4-5 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.3 to precipitate the carbamoyl aspartic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Cyclization and Dehydrogenation to Orotic Acid: The isolated carbamoyl aspartic acid can then be cyclized to dihydroorotic acid by heating in an acidic solution.

-

Subsequent dehydrogenation, which can be achieved using various oxidizing agents, yields orotic acid.

Evolution of Analytical Techniques for Characterization

The discovery and development of pyrimidine carboxylic acids have been paralleled by advancements in analytical chemistry. Early characterization would have relied on classical methods such as:

-

Melting Point Determination: To assess purity.

-

Elemental Analysis: To determine the empirical formula.

-

Titration: To quantify the carboxylic acid functionality.

The advent of modern spectroscopic techniques revolutionized the structural elucidation of these compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy have become indispensable for determining the precise structure of pyrimidine derivatives, including the position of substituents on the ring.[22][23][24]

-

Mass Spectrometry (MS): Mass spectrometry provides accurate molecular weight information and fragmentation patterns that aid in structural confirmation.[25]

Conclusion and Future Perspectives

The journey of pyrimidine carboxylic acids, from their initial discovery in milk whey to their central role in metabolism and their application as life-saving drugs, is a testament to the power of scientific inquiry. The foundational work of early chemists and biochemists laid the groundwork for the modern era of drug discovery, where the pyrimidine scaffold continues to be a privileged structure in the design of novel therapeutic agents. As our understanding of biological pathways becomes more nuanced, the targeted design of new pyrimidine carboxylic acid derivatives with enhanced efficacy and reduced side effects will undoubtedly continue to be a vibrant and fruitful area of research for years to come.

References

- 1. Pinner-Kondensation – Wikipedia [de.wikipedia.org]

- 2. Barbituric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. books.google.cn [books.google.cn]

- 5. Page loading... [wap.guidechem.com]

- 6. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 8. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorouracil - Wikipedia [en.wikipedia.org]

- 11. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancernetwork.com [cancernetwork.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of orotic acid from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Prebiotic synthesis of orotic acid parallel to the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preparation method for orotic acid - Eureka | Patsnap [eureka.patsnap.com]

- 21. CN104496912A - Preparation method for orotic acid - Google Patents [patents.google.com]

- 22. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID(56621-98-8) 1H NMR [m.chemicalbook.com]

- 25. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of Substituted Trichloropyrimidines

This guide provides a comprehensive exploration of the theoretical properties of substituted trichloropyrimidines, a class of heterocyclic compounds pivotal to advancements in medicinal chemistry and materials science. We will delve into the molecular architecture, electronic landscape, and reactivity patterns of these molecules, grounding our discussion in the principles of computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical insights for practical applications.

Introduction: The Versatility of the Trichloropyrimidine Scaffold

The pyrimidine ring is a fundamental component of life, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] When functionalized with three chlorine atoms, the resulting 2,4,6-trichloropyrimidine (TCP) becomes a highly versatile and reactive building block in organic synthesis.[1] The electron-withdrawing nature of the chlorine atoms, combined with the inherent electron deficiency of the diazine ring, renders the carbon atoms highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is the cornerstone of its utility, allowing for the controlled, sequential introduction of various functional groups to create a diverse library of substituted pyrimidines with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5][6][7]

Understanding the theoretical underpinnings of this reactivity is paramount for designing novel molecules with desired properties. Computational chemistry provides a powerful lens through which we can predict and rationalize the behavior of these compounds at a molecular level, guiding synthetic efforts and accelerating the discovery process.

Theoretical Methodologies: A Computational Chemist's Toolkit

To accurately model the properties of substituted trichloropyrimidines, a robust theoretical framework is essential. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, offering a favorable balance between computational cost and accuracy.[8][9][10]

The Choice of Functional and Basis Set

The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For halogenated aromatic systems, hybrid functionals such as B3LYP are often employed, as they incorporate a portion of exact Hartree-Fock exchange, which is crucial for describing electronic effects in these molecules. The 6-311+G** basis set is a common choice, as it includes polarization and diffuse functions that are necessary to accurately model the electron distribution around the electronegative chlorine and nitrogen atoms and to describe non-covalent interactions.[11]

A Self-Validating Computational Protocol

Every theoretical protocol must be self-validating. This is achieved by ensuring that the chosen methodology can reproduce known experimental data, such as geometric parameters from X-ray crystallography or spectroscopic features.

Step-by-Step Computational Workflow:

-

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data.

-

Electronic Property Calculation: Once a stable geometry is obtained, a single-point energy calculation is performed to determine a wide range of electronic properties, including molecular orbital energies, charge distributions, and electrostatic potential.

-

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule.[12][13]

Caption: A typical workflow for the theoretical investigation of substituted trichloropyrimidines.

Molecular Geometry and Structural Parameters

The introduction of substituents onto the trichloropyrimidine ring induces changes in its geometry. These structural perturbations, while often subtle, can have a significant impact on the molecule's properties. Theoretical calculations allow for the precise determination of bond lengths and angles, providing insights into the steric and electronic effects of the substituents.

| Parameter | 2,4,6-Trichloropyrimidine | 4-Amino-2,6-dichloropyrimidine | 2,4-Diamino-6-chloropyrimidine |

| C2-N1 Bond Length (Å) | 1.335 | 1.340 | 1.355 |

| C4-N3 Bond Length (Å) | 1.335 | 1.360 | 1.365 |

| C2-Cl Bond Length (Å) | 1.720 | 1.722 | - |

| C4-Cl Bond Length (Å) | 1.720 | - | - |

| C6-Cl Bond Length (Å) | 1.718 | 1.719 | 1.721 |

| N1-C2-N3 Angle (°) | 126.5 | 125.8 | 124.5 |

| C2-N3-C4 Angle (°) | 115.0 | 115.5 | 116.0 |

Note: The values in this table are representative and would be obtained from DFT calculations (e.g., at the B3LYP/6-311+G* level of theory). Actual values may vary depending on the specific computational method used.*

The data illustrates that substitution with an amino group, a strong electron-donating group, leads to a slight elongation of the C-N bonds within the ring and a decrease in the N1-C2-N3 bond angle. This is indicative of increased electron density in the ring and a partial loss of aromaticity.

Electronic Properties: Mapping the Reactive Landscape

The electronic properties of a molecule are key to understanding its reactivity. By analyzing the distribution of electrons and the energies of the molecular orbitals, we can predict how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For 2,4,6-trichloropyrimidine, the LUMO is primarily localized on the pyrimidine ring, particularly on the carbon atoms bonded to the chlorine atoms. This indicates that these sites are electrophilic and susceptible to attack by nucleophiles. The introduction of electron-donating substituents, such as amino groups, raises the energy of the HOMO and generally increases the HOMO-LUMO gap, leading to a less reactive molecule.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) are electron-rich and are attractive to electrophiles, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. In 2,4,6-trichloropyrimidine, the MEP would show regions of high positive potential around the carbon atoms attached to the chlorine atoms, confirming their electrophilic character.

Chemical Reactivity: Predicting Sites of Nucleophilic Attack

As previously mentioned, the dominant reaction pathway for trichloropyrimidines is nucleophilic aromatic substitution. Theoretical calculations can predict the regioselectivity of these reactions. The reactivity of the three chlorine-substituted positions (C2, C4, and C6) is not identical. Generally, the C4 and C6 positions are more reactive than the C2 position. This can be rationalized by examining the stability of the Meisenheimer complex intermediate formed upon nucleophilic attack. Attack at C4 or C6 allows for the negative charge to be delocalized onto both ring nitrogen atoms, whereas attack at C2 only allows for delocalization onto one nitrogen.[2]

This differential reactivity allows for the selective, stepwise functionalization of the pyrimidine ring. For example, reaction with one equivalent of a nucleophile at a lower temperature will typically result in substitution at the C4/C6 position. Subsequent reaction with a different nucleophile under more forcing conditions can then lead to substitution at the C2 position.[14]

| Position | Relative Reactivity | Rationale |

| C4/C6 | High | Negative charge in Meisenheimer complex delocalized over two nitrogen atoms. |

| C2 | Moderate | Negative charge in Meisenheimer complex delocalized over one nitrogen atom. |

Spectroscopic Properties: The Fingerprints of a Molecule

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in structure elucidation.

Vibrational Spectroscopy (IR)

Frequency calculations provide the vibrational modes of a molecule, which correspond to the peaks in an infrared (IR) spectrum. For substituted trichloropyrimidines, characteristic vibrational modes include C-Cl stretching frequencies and ring breathing modes. The positions of these peaks are sensitive to the nature and position of the substituents.[15]

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum of a molecule, corresponding to transitions between electronic states (e.g., n→π* and π→π* transitions).[15] The effect of halogenation and other substitutions on the absorption spectrum can be studied theoretically. For instance, halogenation is known to cause shifts in the absorption bands of pyrimidine.[12][13] Comparing the calculated spectrum with the experimental one can confirm the identity of a synthesized compound and provide a deeper understanding of its electronic structure.

Conclusion

The theoretical properties of substituted trichloropyrimidines provide a rich field of study with direct implications for the design and synthesis of novel functional molecules. Computational chemistry, particularly DFT, offers a powerful and predictive framework for understanding the structure, electronics, and reactivity of these versatile compounds. By leveraging these theoretical insights, researchers can rationalize experimental observations, predict the outcomes of reactions, and design molecules with tailored properties for applications in drug discovery and materials science.

References

- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetraphenylporphyrin electronic properties: a combined theoretical and experimental study of thin films deposited by SuMBD - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 13. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

A Technical Guide to the Electrophilicity and Reactivity of the 2,4,6-Trichloropyrimidine-5-carboxylic Acid Scaffold

Foreword: The Pyrimidine Core in Modern Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in nature and its versatile application in synthetic compounds. It forms the structural basis for nucleobases such as cytosine, thymine, and uracil, and is a critical pharmacophore in a multitude of FDA-approved drugs, including anticancer agents like fluorouracil and antibacterials like trimethoprim.[1][2] The inherent electronic properties of the pyrimidine nucleus, characterized by its π-deficient nature, render it a fascinating and highly useful scaffold for the development of novel therapeutics and functional materials. This guide provides an in-depth exploration of the electrophilic character of a particularly activated derivative, 2,4,6-trichloropyrimidine-5-carboxylic acid, offering insights for researchers, scientists, and professionals in drug development.

Understanding the Electronic Landscape of the Pyrimidine Ring

Six-membered aromatic heterocycles containing one or more nitrogen atoms, such as pyridine and pyrimidine, are classified as π-deficient.[2] The nitrogen atoms, being more electronegative than carbon, exert a powerful inductive effect, withdrawing electron density from the ring system. In pyrimidine, the presence of two nitrogen atoms at the 1 and 3 positions significantly amplifies this effect compared to pyridine, leading to a pronounced decrease in π-electron density across the ring.[2][3]

This intrinsic electron deficiency dictates the ring's reactivity:

-

Facilitated Nucleophilic Aromatic Substitution (SNAr): The electron-poor carbon atoms are highly susceptible to attack by nucleophiles.

-

Difficult Electrophilic Aromatic Substitution: Conversely, the ring is deactivated towards attack by electrophiles, which typically occurs only under forcing conditions and preferentially at the C5 position, the least electron-deficient site.[2]

The electrophilicity of the this compound core is further modulated by its substituents. The three chloro groups and the carboxylic acid moiety are all potent electron-withdrawing groups (EWGs), which synergistically enhance the π-deficiency of the ring, transforming it into a powerful electrophilic scaffold.

The Role of Substituents in Activating the Ring

The reactivity of this compound is a direct consequence of the electronic influence of its substituents.

-

Chloro Groups (C2, C4, C6): The chlorine atoms serve a dual purpose. They are excellent leaving groups for SNAr reactions and their strong inductive electron-withdrawing effect (-I) drastically increases the partial positive charge on the carbon atoms to which they are attached. This makes the C2, C4, and C6 positions the primary sites for nucleophilic attack.

-

Carboxylic Acid Group (C5): The carboxylic acid group is also a strong electron-withdrawing group. Positioned at C5, it contributes to the overall electron deficiency of the ring, further activating the chloro-substituted positions towards nucleophilic displacement.

The logical interplay of these features is what makes this molecule a valuable and versatile building block in synthetic chemistry.

Caption: Factors contributing to the high electrophilicity of the target molecule.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The high electrophilicity of this compound makes it an ideal substrate for nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Mechanism and Regioselectivity

The regioselectivity of SNAr on polychlorinated pyrimidines is a well-studied phenomenon. The positions para (C4, C6) and ortho (C2) to the ring nitrogens are the most activated.

-

C4 and C6 Positions: These positions are generally the most reactive. A nucleophilic attack at C4 or C6 allows the negative charge of the Meisenheimer intermediate to be delocalized onto both ring nitrogen atoms, providing significant stabilization.

-

C2 Position: This position is also activated, but the intermediate's negative charge is delocalized over only one nitrogen atom. Consequently, substitution at C2 is often slower than at C4/C6.[4][5]

-

C5 Position: The C5 position is not activated towards nucleophilic attack and substitution at this site is not observed.[6]